8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 3-(4-chlorophenyl)-8-methyl-, methyl ester, (1R,2S,3S,5S)-
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Overview
Description
Methyl (1R,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[321]octane-2-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 3-(4-chlorophenyl)-8-methyl-, methyl ester, (1R,2S,3S,5S)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the azabicyclo[3.2.1]octane core.
Introduction of the chlorophenyl group: This is achieved through a substitution reaction, where a chlorophenyl group is introduced at the appropriate position on the bicyclic core.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl (1R,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 3-(4-chlorophenyl)-8-methyl-, methyl ester, (1R,2S,3S,5S)- involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
- Methyl (1R,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
- Methyl (1R,5S)-3-(4-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Uniqueness
Methyl (1R,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[321]octane-2-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties compared to its analogs
Properties
Molecular Formula |
C16H20ClNO2 |
---|---|
Molecular Weight |
293.79 g/mol |
IUPAC Name |
methyl (1R,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C16H20ClNO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13?,14+,15?/m0/s1 |
InChI Key |
ZEOHVQFWFVMPGM-FGZQJIAISA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1C(C(C2)C3=CC=C(C=C3)Cl)C(=O)OC |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C(=O)OC |
Synonyms |
3-(4-chlorophenyl)tropane-2-carboxylic acid methyl ester RTI-COC 31 RTI-COC-31 |
Origin of Product |
United States |
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